molecular formula C14H21ClN2O3 B1447560 Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride CAS No. 1365647-11-5

Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride

Cat. No. B1447560
M. Wt: 300.78 g/mol
InChI Key: MZRFJMBYWRUSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” is a chemical compound. It is a derivative of 4-Hydroxypiperidine . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a core component of the compound, has been studied . It has an empirical formula of C5H11NO .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypiperidine, a core component of the compound, include a boiling point of 108-114 °C/10 mmHg (lit.) . It has a molecular weight of 101.15 .

Scientific Research Applications

    Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

    Anti-tubercular Agents

    • Pyrazinamide, a piperidine derivative, is an important first-line drug used in shortening TB therapy .
    • A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

    Inhibition of PKB

    • The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

    Anticancer Agents

    • Piperidine derivatives are being utilized as anticancer agents . They have shown potential in the treatment of various types of cancers.

    Antiviral Agents

    • Piperidine derivatives are also used as antiviral agents . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections.

    Antimalarial Agents

    • Piperidine derivatives have been used as antimalarial agents . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria.

    Antimicrobial Agents

    • Piperidine derivatives have been used as antimicrobial agents . They can inhibit the growth of various types of microorganisms, providing a potential treatment for microbial infections.

    Antifungal Agents

    • Piperidine derivatives are also used as antifungal agents . They can inhibit the growth of various types of fungi, providing a potential treatment for fungal infections.

    Antihypertensive Agents

    • Piperidine derivatives have been used as antihypertensive agents . They can help in lowering blood pressure, providing a potential treatment for hypertension.

    Analgesic Agents

    • Piperidine derivatives are used as analgesic agents . They can help in relieving pain.

    Anti-inflammatory Agents

    • Piperidine derivatives are used as anti-inflammatory agents . They can help in reducing inflammation.

    Anti-Alzheimer Agents

    • Piperidine derivatives are used as anti-Alzheimer agents . They can help in the treatment of Alzheimer’s disease.

Safety And Hazards

The safety information for 4-Hydroxypiperidine indicates that it is classified under GHS07, with hazard statements H315 - H319 . Precautionary measures include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Future Directions

The future directions in the study of piperidine derivatives, including “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is an active area of research in the pharmaceutical industry .

properties

IUPAC Name

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFJMBYWRUSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Reactant of Route 5
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Reactant of Route 6
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.